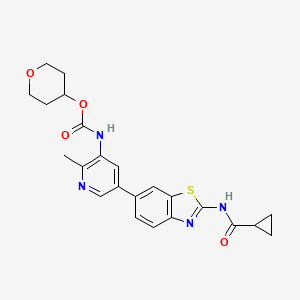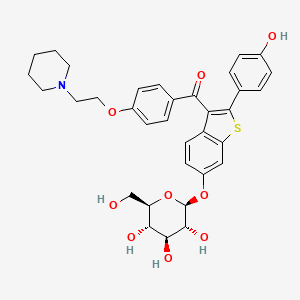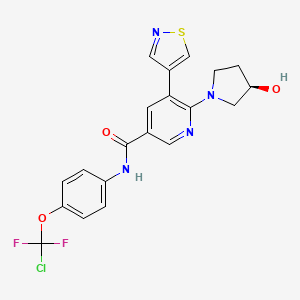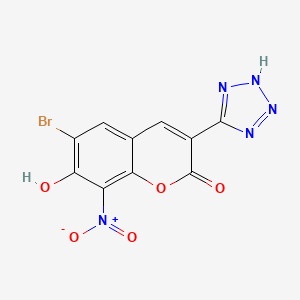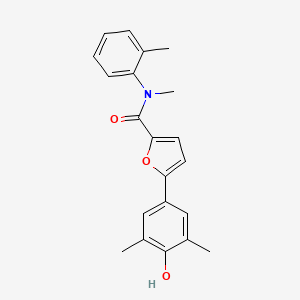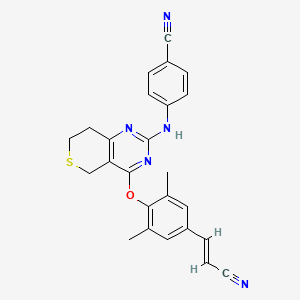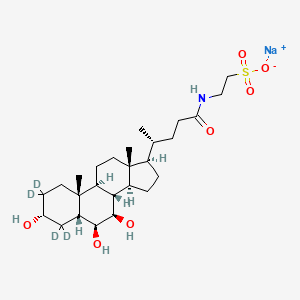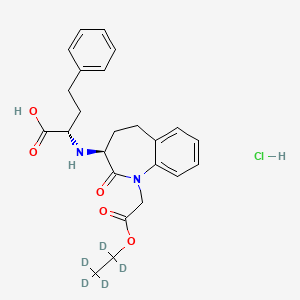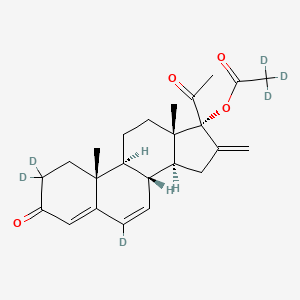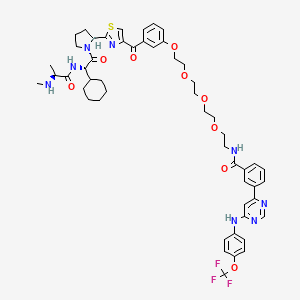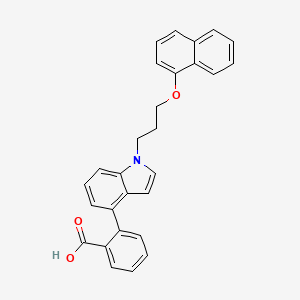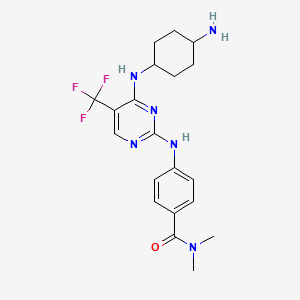
Flt3-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flt3-IN-11 is a potent inhibitor of the receptor tyrosine kinase known as Fms-like tyrosine kinase 3. This kinase is frequently mutated in acute myeloid leukemia, making it a significant target for therapeutic intervention. The compound has shown promise in preclinical studies for its ability to inhibit the proliferation of leukemia cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Flt3-IN-11 typically involves multiple steps, including the formation of key intermediates through various organic reactions. The exact synthetic route can vary, but it often includes steps such as nucleophilic substitution, cyclization, and purification through chromatography. Reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical production. Techniques such as high-performance liquid chromatography are used to purify the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Flt3-IN-11 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to convert certain functional groups to more reactive forms.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Flt3-IN-11 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of kinase inhibition. In biology, it helps elucidate the role of Fms-like tyrosine kinase 3 in cell signaling and proliferation. In medicine, it is being investigated as a potential therapeutic agent for acute myeloid leukemia. In industry, it serves as a lead compound for the development of new drugs targeting receptor tyrosine kinases.
Mecanismo De Acción
Flt3-IN-11 exerts its effects by binding to the active site of Fms-like tyrosine kinase 3, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which in turn inhibits cell proliferation and induces apoptosis in leukemia cells. The molecular targets involved include the kinase domain of Fms-like tyrosine kinase 3 and various downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways .
Comparación Con Compuestos Similares
Flt3-IN-11 is unique among similar compounds due to its high specificity and potency against Fms-like tyrosine kinase 3. Similar compounds include:
Midostaurin: An FDA-approved inhibitor with broader kinase activity.
Gilteritinib: Another FDA-approved inhibitor with activity against multiple kinase mutations.
Quizartinib: A selective inhibitor with high potency against Fms-like tyrosine kinase 3.
Compared to these compounds, this compound offers a more targeted approach with potentially fewer off-target effects .
Propiedades
Fórmula molecular |
C20H25F3N6O |
|---|---|
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
4-[[4-[(4-aminocyclohexyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C20H25F3N6O/c1-29(2)18(30)12-3-7-15(8-4-12)27-19-25-11-16(20(21,22)23)17(28-19)26-14-9-5-13(24)6-10-14/h3-4,7-8,11,13-14H,5-6,9-10,24H2,1-2H3,(H2,25,26,27,28) |
Clave InChI |
ZFKQQXLECNVLOF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CCC(CC3)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


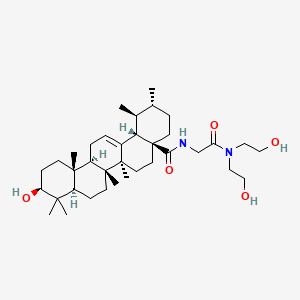
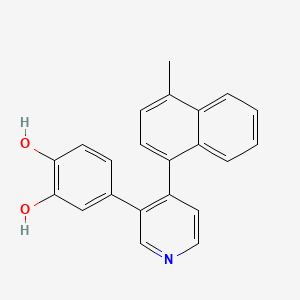
![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
